molecular formula C11H9N3O3 B8612765 4-(4-Nitrophenoxy)pyridin-2-amine

4-(4-Nitrophenoxy)pyridin-2-amine

Cat. No. B8612765
M. Wt: 231.21 g/mol
InChI Key: PNNZPRMAYLIFPW-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

2-Amino-4-chloropyridine (2.00 g) was dissolved in N-methylpyrrolidone (31.8 ml), and then 4-nitrophenol (6.51 g) and N,N-diisopropylethylamine (15.9 ml) were added thereto under a nitrogen atmosphere, followed by stirring at 150° C. for 3 days. The reaction mixture was cooled down to room temperature, and partitioned between ethyl acetate and a 1 N aqueous solution of sodium hydroxide (32 ml). The organic layer was washed with water and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:2 to 1:5). Fractions containing the target compound were concentrated under a reduced pressure to give a residue, which was then dried in vacuum to provide the titled compound (764 mg, 21.2%) as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Yield
21.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)([O-:11])=[O:10].C(N(CC)C(C)C)(C)C>CN1CCCC1=O>[NH2:1][C:2]1[CH:7]=[C:6]([O:18][C:15]2[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Name
Quantity
31.8 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
6.51 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
15.9 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
by stirring at 150° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:2 to 1:5)
ADDITION
Type
ADDITION
Details
Fractions containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was then dried in vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 764 mg
YIELD: PERCENTYIELD 21.2%
YIELD: CALCULATEDPERCENTYIELD 21.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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